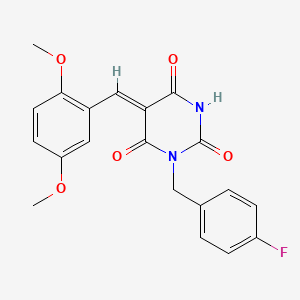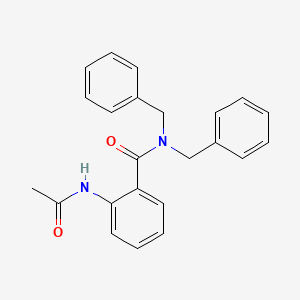
5-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMFP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMFP is a member of the pyrimidinetrione family of compounds, which have been shown to exhibit a range of biological activities. In
Wirkmechanismus
5-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can modulate the activity of neurons in the brain and affect the formation of new memories.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal activity, and the potential to induce neuroprotection in the brain. It has also been shown to have potential anti-inflammatory effects and to modulate the activity of other neurotransmitter systems, such as the GABAergic system.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its high purity and selectivity for the NMDA receptor. However, there are also some limitations to its use, such as its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of more selective NMDA receptor antagonists, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist of the NMDA receptor and has been shown to have potential applications in the treatment of neurological disorders. While there are some limitations to its use, this compound has several advantages for use in lab experiments and has potential for further research in the future.
Synthesemethoden
5-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzaldehyde and 4-fluorobenzylamine with ethyl acetoacetate. The resulting product can be purified using column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dimethoxybenzylidene)-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5/c1-27-15-7-8-17(28-2)13(9-15)10-16-18(24)22-20(26)23(19(16)25)11-12-3-5-14(21)6-4-12/h3-10H,11H2,1-2H3,(H,22,24,26)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQZINFTUPHPCQ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6028656.png)

![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6028683.png)
![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6028684.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(6-methylpyridin-3-yl)ethyl]urea](/img/structure/B6028686.png)
![6-(methoxymethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6028695.png)
![N-(3,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6028702.png)
![2-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B6028706.png)
![5-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6028714.png)
![4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6028722.png)
![2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)
![6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol](/img/structure/B6028743.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6028766.png)